molecular formula C15H14FNO B5568217 N-(2-fluorophenyl)-2,4-dimethylbenzamide

N-(2-fluorophenyl)-2,4-dimethylbenzamide

Cat. No. B5568217
M. Wt: 243.28 g/mol
InChI Key: NINVUOWQTKDCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-fluorophenyl)-2,4-dimethylbenzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .

Scientific Research Applications

Comprehensive Analysis of N-(2-fluorophenyl)-2,4-dimethylbenzamide Applications

N-(2-fluorophenyl)-2,4-dimethylbenzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. Below is a detailed analysis of its applications across six distinct fields:

Pharmaceutical Development: The introduction of fluorine atoms into pharmaceutical compounds can significantly alter their bioactivity, often leading to enhanced efficacy and selectivity . N-(2-fluorophenyl)-2,4-dimethylbenzamide, with its fluorinated aromatic ring, may serve as a precursor or an active moiety in the development of new therapeutic agents. Its structure could be pivotal in designing drugs with improved pharmacokinetic properties.

Cancer Research: Compounds with a benzamide moiety have been explored for their anticancer properties. The specific structure of N-(2-fluorophenyl)-2,4-dimethylbenzamide could be investigated for its potential to inhibit enzymes or pathways involved in cancer cell growth and proliferation. This could lead to the development of novel anticancer drugs or therapeutic strategies.

Antimicrobial Studies: Fluorinated compounds are known to exhibit antimicrobial activities. The structural attributes of N-(2-fluorophenyl)-2,4-dimethylbenzamide make it a candidate for studying its efficacy against bacterial and fungal infections. Research could focus on its mechanism of action and potential as an antibacterial or antifungal agent.

Material Science: The unique properties of fluorinated organic compounds, such as their thermal stability and resistance to degradation, make them suitable for applications in material science. N-(2-fluorophenyl)-2,4-dimethylbenzamide could be utilized in the synthesis of advanced materials, including polymers and coatings that require specific performance characteristics.

Organic Synthesis and Catalysis: This compound could play a role in organic synthesis, serving as a building block for more complex molecules. Its potential use in catalysis could also be explored, particularly in reactions where the fluorine atom’s electronic effects are beneficial. The Bischler–Napieralski reaction, for example, could be relevant for synthesizing fluorinated isoquinolines .

Future Directions

The future directions for the study of “N-(2-fluorophenyl)-2,4-dimethylbenzamide” could involve further investigation into its synthesis, properties, and potential applications. Given the importance of benzamides in various fields, including medicine and materials science , this compound could be of interest for future research.

properties

IUPAC Name

N-(2-fluorophenyl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c1-10-7-8-12(11(2)9-10)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINVUOWQTKDCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.